3''-HABA Kanamycin A Sulfate is a significant chemical compound derived from kanamycin A, primarily recognized as an impurity of the antibiotic Amikacin. The molecular formula for this compound is , with a molecular weight of approximately 585.60 g/mol . This compound is characterized by the presence of hydroxy groups and sulfate moieties, which enhance its solubility and biological activity.
The synthesis of 3''-HABA Kanamycin A Sulfate typically involves acylation reactions where the amino group of kanamycin A is modified using L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This reaction requires specific reagents and controlled conditions to ensure effective attachment of the hydroxybutyric acid moieties .
The molecular structure of 3''-HABA Kanamycin A Sulfate features a complex arrangement typical of aminoglycosides, including multiple hydroxyl groups and a sulfate group that contribute to its solubility and interaction with biological systems.
3''-HABA Kanamycin A Sulfate can undergo various chemical reactions typical for aminoglycoside antibiotics:
Common reagents for these reactions include:
The mechanism of action for 3''-HABA Kanamycin A Sulfate involves binding to bacterial ribosomes, which inhibits protein synthesis—a critical process for bacterial growth and replication. This action is similar to that observed with Amikacin, making it effective against various Gram-negative and some Gram-positive bacteria .
3''-HABA Kanamycin A Sulfate has several significant applications in scientific research:
3''-HABA Kanamycin A Sulfate (chemical formula: C₂₂H₄₃N₅O₁₃·xH₂SO₄; MW: 585.60) is a critical biosynthetic intermediate in the production of semisynthetic aminoglycoside antibiotics, most notably amikacin [1] [5] [8]. It is formally designated as Amikacin Impurity A or Amikacin EP Impurity C in pharmacopeial standards, reflecting its origin during the chemical acylation of kanamycin A [5] [8]. This compound arises from the covalent attachment of 4-amino-2-hydroxybutyrate (AHBA) to the C1 amine of the 2-deoxystreptamine (2DOS) ring of kanamycin A—a modification that mirrors natural defensive strategies in aminoglycoside-producing bacteria like Bacillus circulans [2] [6].
The AHBA side chain is evolutionarily significant for circumventing aminoglycoside-modifying enzymes (AMEs), a primary resistance mechanism in pathogens [2] [10]. In natural systems such as butirosin biosynthesis, seven dedicated enzymes orchestrate AHBA synthesis and transfer, a pathway harnessed industrially to create amikacin [2] [6]. The enzymatic logic positions 3''-HABA Kanamycin A as a chemical bridge between natural metabolites and clinically optimized derivatives.
Table 1: Key Aminoglycosides Linked to 3''-HABA Kanamycin A Sulfate | Compound | Role | Structural Relationship to 3''-HABA Kanamycin A | Reference |
---|---|---|---|---|
Butirosin | Natural AHBA-containing aminoglycoside | Shares AHBA moiety; biosynthetic precursor logic | [2] | |
Kanamycin A | Parent antibiotic | Substrate for AHBA acylation to form 3''-HABA derivative | [1] | |
Amikacin | Semisynthetic clinical antibiotic | 3''-HABA is a synthetic intermediate/impurity | [8] | |
Plazomicin | Next-generation aminoglycoside | Uses similar AHBA acylation strategy for resistance evasion | [2] |
The synthesis of 3''-HABA Kanamycin A hinges on site-specific enzymatic N-acylation. The AHBA transfer involves a two-step enzymatic process:
Recombinant enzymes from butirosin pathways (e.g., BtrD ligase and BtrE acyltransferase) have been experimentally repurposed to catalyze this modification in Streptomyces strains, confirming the biochemical flexibility of AHBA installation [2] [10]. Chemically, industrial synthesis employs sulfonate leaving groups (e.g., 2,4,6-triisopropylbenzenesulfonyl) at kanamycin’s O-6'' position to facilitate nucleophilic displacement by AHBA precursors, though N-acylation remains stereospecific to the C1 amine [5] [7]. The sulfate salt form stabilizes the highly polar molecule for isolation and analysis [1] [8].
Table 2: Enzymatic vs. Chemical Modification Strategies | Modification Type | Key Enzymes/Chemicals | Site Specificity | Efficiency |
---|---|---|---|---|
Enzymatic (Biosynthetic) | BtrD (ligase), BtrE (acyltransferase) | C1-amine of 2DOS ring | High (in vivo) | |
Chemical (Industrial) | Sulfonyl chlorides, AHBA derivatives | O-6'' (kinetic product) → N-1 (thermodynamic) | Moderate (requires protection/deprotection) |
Structural alterations at distinct positions of kanamycin A drive pharmacological differentiation. 3''-HABA Kanamycin A Sulfate—with its C1-attached AHBA—contrasts sharply with derivatives modified at the O-6'' position:
Pathway engineering exploits these differences. Co-expression of AHBA biosynthetic genes in kanamycin producers enables de novo biosynthesis of 3''-HABA-type compounds, bypassing costly semisynthesis [6] [10]. Meanwhile, combinatorial biosynthesis hybridizes modification enzymes (e.g., methyltransferases from gentamicin pathways) to create "unnatural" kanamycin derivatives with novel resistance profiles [10].
Table 3: Structural and Functional Comparison of Kanamycin Derivatives | Derivative | Modification Site | Key Structural Feature | Resistance Evasion Mechanism |
---|---|---|---|---|
Kanamycin A (native) | N/A | 3-Aminoglucose moiety | None | |
3''-HABA Kanamycin A | C1-amine of 2DOS | 4-Amino-2-hydroxybutyryl (AHBA) | Blocks N-acetyltransferases (AACs) | |
Amikacin | C1-amine of 2DOS | L-AHBA side chain | Broad AME resistance | |
6''-Guanidino-Kanamycin A | O-6'' of glucose | Guanidinopropyl group | Enhanced membrane penetration; partial AAC evasion | |
6''-Pyridinium-Kanamycin A | O-6'' of glucose | Charged heterocycle | Circumvents EF-G mutations |
Comprehensive Compound Index | Compound Name | Chemical Significance |
|--------------------------------|-----------------------------------------------------------|| 3''-HABA Kanamycin A Sulfate | Semisynthetic intermediate; amikacin impurity || Kanamycin A | Parent aminoglycoside antibiotic || Butirosin | Natural AHBA-containing aminoglycoside || Amikacin | Clinically used derivative synthesized via 3''-HABA route || Plazomicin | Next-gen aminoglycoside using AHBA chemistry || 6''-Guanidino-Kanamycin A | Synthetic derivative with enhanced anti-Gram(+) activity || Nebramycin | Aminoglycoside complex including kanamycin precursors || Gentamicin | Aminoglycoside with inherent 3'-deoxygenation || Streptomycin | First aminoglycoside; streptamine-containing || Paromamine | Biosynthetic intermediate for 2DOS aminoglycosides |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8